3,4-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound with the molecular formula C16H12Cl2O3 . Its IUPAC name is (3,4-dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12Cl2O3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of 3,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is 323.17 . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, and Covalently-Bonded Unit Count can be computed .Scientific Research Applications
Fungicidal Activities
3,4-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone derivatives show significant potential in fungicidal applications. For instance, the synthesis and use of related 1,3-dioxolan-4-yl)methyl]-1H-azoles demonstrate high fungicidal activities, highlighting the compound's relevance in agricultural and pharmaceutical research (Talismanov & Popkov, 2007).
Synthesis of Monoprotected 1,4-Diketones
The compound plays a crucial role in the synthesis of monoprotected 1,4-diketones. It's involved in photoinduced alkylation of enones, showcasing its importance in organic chemistry and material sciences (Mosca et al., 2001).
Photochemical Studies
Research indicates the utility of 3,4-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone in photochemically initiated reactions. Studies show its role in generating specific radicals and intermediates, contributing to a deeper understanding of photochemical processes (Hartgerink et al., 1971).
Ortho-Functionalized Benzophenone Derivatives
This compound is essential in synthesizing ortho-functionalized benzophenone derivatives, highlighting its significance in the development of new chemical entities and materials (Lukács et al., 2004).
Photoaddition Reactions
It's also involved in photoaddition reactions, such as the irradiation of 1,3-dioxin-4-ones, which leads to the formation of adducts with selectivity. This application is pertinent to photochemistry and synthesis of complex molecules (Graalfs & Mattay, 2010).
Polymer Science
In polymer science, the compound finds application in the radical polymerization process. It serves as an initiator in the polymerization of acrylates and methacrylates, demonstrating its versatility in materials science and engineering (Wang et al., 2011).
Environmental Impact Studies
It's also relevant in environmental science, particularly in studies related to the degradation of related compounds like benzophenone-3 in aquatic ecosystems (Guo et al., 2016).
properties
IUPAC Name |
(3,4-dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQNNJLDOQXSBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645084 |
Source
|
Record name | (3,4-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-58-5 |
Source
|
Record name | (3,4-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.